tris(N-aminoethanethioamide),dichloronickel
Description
tris(N-aminoethanethioamide),dichloronickel is a nickel(II) coordination complex featuring three N-aminoethanethioamide ligands and two chloride ions. The compound’s structure consists of a central nickel atom coordinated by sulfur and nitrogen donor atoms from the thioamide ligands, with the chloride ions completing the octahedral geometry. N-aminoethanethioamide ligands are sulfur-containing organic molecules with the general formula NH2-C2H4-S-C(=S)-NH2, which provide strong chelating properties due to their dual N and S donor sites.
The synthesis of this compound likely involves reacting nickel chloride with N-aminoethanethioamide ligands under controlled conditions, such as in anhydrous solvents under inert atmospheres to prevent oxidation or hydrolysis. Its air-sensitive and hygroscopic nature can be inferred from analogous nickel complexes like (acetonitrile)dichloronickel(II), which shares similar sensitivity due to the labile chloride ligands .
Properties
IUPAC Name |
dichloronickel;ethanethiohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H6N2S.2ClH.Ni/c3*1-2(5)4-3;;;/h3*3H2,1H3,(H,4,5);2*1H;/q;;;;;+2/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGTBJDZVMREKMM-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=S)NN.CC(=S)NN.CC(=S)NN.Cl[Ni]Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18Cl2N6NiS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tris(N-aminoethanethioamide),dichloronickel typically involves the reaction of nickel(II) chloride with N-aminoethanethioamide in an appropriate solvent. The reaction is usually carried out under controlled temperature and pH conditions to ensure the formation of the desired coordination compound. The general reaction can be represented as follows:
[ \text{NiCl}_2 + 3 \text{N-aminoethanethioamide} \rightarrow \text{this compound} ]
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Tris(N-aminoethanethioamide),dichloronickel can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in the oxidation state of the nickel ion.
Reduction: Reduction reactions can also occur, potentially altering the coordination environment of the nickel ion.
Substitution: Ligand substitution reactions can take place, where the N-aminoethanethioamide ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of nickel(III) complexes, while reduction could yield nickel(I) species. Substitution reactions would produce new coordination compounds with different ligands.
Scientific Research Applications
Tris(N-aminoethanethioamide),dichloronickel has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other nickel complexes and as a catalyst in various chemical reactions.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent or a biochemical probe.
Medicine: Research is ongoing to explore its potential use in medical applications, such as in the development of new drugs or diagnostic tools.
Industry: The compound’s unique properties make it useful in industrial processes, such as catalysis and material science.
Mechanism of Action
The mechanism by which tris(N-aminoethanethioamide),dichloronickel exerts its effects involves the coordination of the N-aminoethanethioamide ligands to the nickel ion. This coordination alters the electronic structure of the nickel ion, enabling it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules.
Comparison with Similar Compounds
Key Observations :
- Ligand Effects: Thioamide ligands in this compound provide stronger σ-donor and π-acceptor properties compared to acetonitrile’s weaker N-donor ligands. This enhances metal-ligand bond stability but may reduce solubility in polar solvents. Phosphine ligands in [1,3-bis(diphenylphosphino)propane]dichloronickel(II) offer superior electron-donating capacity, favoring catalytic activity in cross-coupling reactions .
- Stability : The thioamide complex’s air sensitivity aligns with trends in nickel(II) chloride adducts, whereas phosphine-based complexes are more stable due to stronger Ni-P bonds .
Catalytic and Reactivity Profiles
- [1,3-Bis(diphenylphosphino)propane]dichloronickel(II): Widely used in Kumada coupling reactions due to its ability to stabilize Ni(0) intermediates. Demonstrates high efficiency in C-C bond formation, achieving >90% yields in aryl-aryl couplings .
- (Acetonitrile)dichloronickel(II) : Primarily employed as a precursor for synthesizing higher-order nickel complexes. Its labile acetonitrile ligands facilitate ligand exchange, making it versatile but less catalytically active alone .
- This compound: While direct catalytic data is scarce, sulfur-rich ligands in analogous complexes (e.g., dithiocarbamates) are known to enhance redox activity in electrocatalysis.
Spectroscopic and Analytical Data
- IR Spectroscopy : Thioamide ligands exhibit characteristic C=S stretches near 1100–1250 cm⁻¹, distinguishing them from C≡N stretches (~2250 cm⁻¹) in acetonitrile complexes.
- Thermal Stability : TGA data for (acetonitrile)dichloronickel(II) shows decomposition above 150°C, whereas phosphine-based nickel complexes decompose at higher temperatures (>250°C) due to robust Ni-P bonding .
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